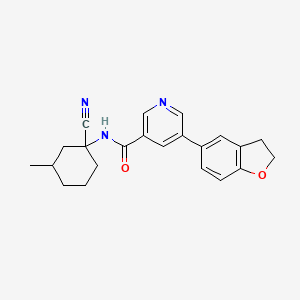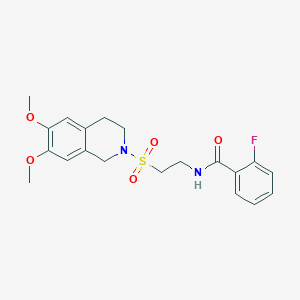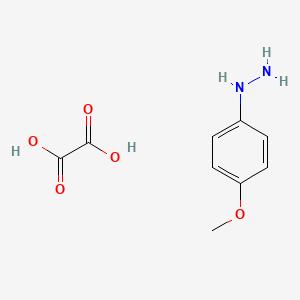
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide is a highly complex organic compound characterized by its multi-functional groups and unique structural attributes. It is employed across various scientific disciplines due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide involves a multi-step process:
Preparation of 2-methoxyacetyl compound: : This step involves reacting a methoxy compound with acetyl chloride under anhydrous conditions to yield 2-methoxyacetyl.
Formation of 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline: : This tetrahydroquinoline derivative is synthesized through a cyclization reaction involving a suitable precursor.
Sulfamoylation Reaction: : The tetrahydroquinoline derivative undergoes sulfamoylation with sulfonyl chloride in the presence of a base such as pyridine.
Final Amidation: : The product is then subjected to a reaction with 4-aminophenylbutyramide under controlled conditions to yield the final compound.
Industrial Production Methods: On an industrial scale, the production involves similar steps but is optimized for large-scale efficiency, including:
Utilization of continuous flow reactors for each step to maintain high yield.
Implementation of advanced purification techniques like column chromatography to ensure purity.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes:
Oxidation: : It undergoes oxidation reactions when exposed to strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: : Using reducing agents like lithium aluminum hydride, the compound can be reduced to its corresponding alcohols or amines.
Substitution: : The presence of multiple reactive groups allows it to undergo various nucleophilic and electrophilic substitution reactions.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts for Substitution: : Acids or bases, depending on the specific reaction desired.
Quinone Derivatives: : Formed through oxidation.
Alcohols/Amines: : Resulting from reduction.
Substituted Phenyl Derivatives: : Through various substitution reactions.
Applications De Recherche Scientifique
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide has diverse applications, including:
Chemistry: : Used as a precursor in synthesizing more complex molecules for materials science.
Biology: : Applied in studying enzyme inhibition due to its sulfonamide group.
Medicine: : Investigated for potential pharmaceutical uses, including antimicrobial and anticancer activities.
Industry: : Employed in the development of specialty chemicals with specific reactive properties.
Mécanisme D'action
Molecular Targets and Pathways:
The compound often interacts with enzymes and proteins through its sulfamoyl group, inhibiting their activity.
The 2-methoxyacetyl group may bind to specific receptor sites, influencing biological pathways related to its intended use, such as cell growth inhibition in cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds:
N-(4-(N-(1-(2-ethoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide: : Similar structure but with an ethoxy group, leading to different reactivity.
N-(4-(N-(1-(2-methoxypropionyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide: : Variation in the acyl group, affecting its chemical behavior.
Unique Attributes: The unique combination of the methoxyacetyl and sulfonamide groups in N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide grants it distinct reactivity and binding properties, setting it apart from its analogs and contributing to its broad application spectrum.
Propriétés
IUPAC Name |
N-[4-[[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-3-5-21(26)23-17-9-11-19(12-10-17)31(28,29)24-18-8-7-16-6-4-13-25(20(16)14-18)22(27)15-30-2/h7-12,14,24H,3-6,13,15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVFXMDMMNZZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B2651452.png)

![N,2-bis(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2651459.png)
![3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2651460.png)







![rac-(3ar,7ar)-octahydro-1h-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2651472.png)

